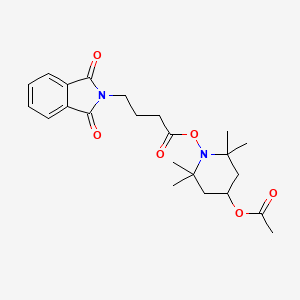![molecular formula C27H35N3O4S B4294724 ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE](/img/structure/B4294724.png)
ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE
Übersicht
Beschreibung
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound that features a unique structure combining adamantane, thiazinan, and benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE typically involves multiple steps. One common approach is the condensation of 2-(1-adamantyl)ethylbromide with ethyl acetoacetate in the presence of a copper(II) complex . This reaction yields an intermediate β-keto ester, which is then further reacted with various reagents to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive compounds.
Wirkmechanismus
The mechanism by which ETHYL 4-{[(2E)-3-[2-(ADAMANTAN-1-YL)ETHYL]-6-(METHYLCARBAMOYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE]AMINO}BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s adamantane moiety, in particular, is known for its ability to interact with hydrophobic pockets in proteins, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-adamantyl)ethyl-3-hydroxybutyric acid: This compound shares the adamantane moiety and has similar chemical properties.
1,3-dehydroadamantane: Another adamantane derivative with distinct reactivity and applications.
3-(2-(1-adamantyl)ethyl)-2,4-imidazolidinedione: A related compound with potential biological activity.
Uniqueness
Ethyl 4-({3-[2-(1-adamantyl)ethyl]-6-[(methylamino)carbonyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its combination of adamantane, thiazinan, and benzoate moieties, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
ethyl 4-[[3-[2-(1-adamantyl)ethyl]-6-(methylcarbamoyl)-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O4S/c1-3-34-25(33)20-4-6-21(7-5-20)29-26-30(23(31)13-22(35-26)24(32)28-2)9-8-27-14-17-10-18(15-27)12-19(11-17)16-27/h4-7,17-19,22H,3,8-16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFXIQXXTVTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC)CCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({3,5,6-TRICHLORO-4-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)SULFANYL]PYRIDIN-2-YL}AMINO)-1-[4-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B4294641.png)
![2,2,6,6-TETRAMETHYL-4-[(4-METHYLBENZENESULFONYL)OXY]PIPERIDIN-1-YL ACETATE](/img/structure/B4294643.png)
![6-AMINO-3-(5-CHLOROTHIOPHEN-2-YL)-4-(4-HYDROXY-3-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4294661.png)
![3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-PHENYLTHIOUREA](/img/structure/B4294669.png)
![(2E)-N-(4-methoxyphenyl)-4-oxo-2-(phenylimino)-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B4294676.png)
![{4-(methoxymethyl)-6-methyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridin-2-yl}(phenyl)methanone](/img/structure/B4294686.png)
![3-amino-5-chloro-4,6-dimethyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4294695.png)
![8-(methoxymethyl)-6,12-dimethyl-16,17-dinitro-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B4294696.png)
![2-{[4-(DIFLUOROMETHYL)-6-(4-METHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE](/img/structure/B4294701.png)

![METHYL 4-(2-{3-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENE-1-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE](/img/structure/B4294714.png)
![ethyl 4-(methoxymethyl)-6-methyl-3-[(triphenylphosphoranylidene)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4294720.png)
![methyl 3'-(4-bromophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B4294726.png)
![2-(2-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROANILINO}-2-OXOETHOXY)ACETIC ACID](/img/structure/B4294736.png)
